molecular formula C12H10N4S B13090177 (4-Thiophen-2-yl-phthalazin-1-yl)-hydrazine

(4-Thiophen-2-yl-phthalazin-1-yl)-hydrazine

Katalognummer: B13090177
Molekulargewicht: 242.30 g/mol
InChI-Schlüssel: NVRQMGBYAQSPCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydrazinyl-4-(thiophen-2-yl)phthalazine is a chemical compound with the molecular formula C₁₂H₁₀N₄S and a molecular weight of 242.30 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a phthalazine ring, which is further substituted with a thiophene moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Hydrazinyl-4-(thiophen-2-yl)phthalazine typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of hydrazine with a suitable phthalazine derivative. This reaction is usually carried out under reflux conditions in the presence of a solvent such as ethanol or methanol.

    Thiophene Substitution: The resulting hydrazinyl-phthalazine intermediate is then reacted with a thiophene derivative under controlled conditions to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Hydrazinyl-4-(thiophen-2-yl)phthalazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Hydrazinyl-4-(thiophen-2-yl)phthalazine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Hydrazinyl-4-(thiophen-2-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition

Eigenschaften

Molekularformel

C12H10N4S

Molekulargewicht

242.30 g/mol

IUPAC-Name

(4-thiophen-2-ylphthalazin-1-yl)hydrazine

InChI

InChI=1S/C12H10N4S/c13-14-12-9-5-2-1-4-8(9)11(15-16-12)10-6-3-7-17-10/h1-7H,13H2,(H,14,16)

InChI-Schlüssel

NVRQMGBYAQSPCG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.